methyl (2Z)-2-cyano-3-phenylbut-2-enoate
Description
Methyl (2Z)-2-cyano-3-phenylbut-2-enoate is an α,β-unsaturated ester characterized by a Z-configuration at the double bond, a cyano (-CN) group at the α-position, and a phenyl substituent at the β-position. This compound is of significant interest in organic synthesis due to its electron-withdrawing cyano group and conjugated system, which enhance reactivity in cycloadditions, nucleophilic additions, and heterocyclic ring-forming reactions .
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-phenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9(10-6-4-3-5-7-10)11(8-13)12(14)15-2/h3-7H,1-2H3/b11-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZBOJAMZZUGPN-LUAWRHEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)OC)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-cyano-3-phenylbut-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is conducted under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-cyano-3-phenyl-but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various cyano derivatives.
Scientific Research Applications
Methyl (Z)-2-cyano-3-phenyl-but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-cyano-3-phenylbut-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Table 1: Key Structural and Physical Properties of Selected α,β-Unsaturated Esters
Key Observations :
- Electronic Effects: The cyano group in this compound increases electrophilicity at the β-carbon compared to the ethoxy group in ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, making the former more reactive in Michael additions .
- Applications: Unlike methyl 2-phenylacetoacetate (used in alkaloid synthesis), the cyano-phenyl derivative is specialized for constructing nitrogen-containing heterocycles, such as imidazoles and quinolines .
Crystallographic and Spectroscopic Data
While crystallographic data for this compound are absent in the evidence, related compounds like methyl 2-phenylacetoacetate have been characterized using NMR and X-ray crystallography (e.g., SHELX programs ). The Z-configuration of the double bond can be confirmed via NOESY or coupling constants in ¹H-NMR, as demonstrated for analogous enoates .
Biological Activity
Methyl (2Z)-2-cyano-3-phenylbut-2-enoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyano group , a phenyl ring , and an ester functional group . Its Z-configuration indicates that the cyano group and the phenyl group are on the same side of the double bond, which can significantly influence its chemical behavior and biological interactions.
Molecular Formula
- Molecular Formula : CHNO
- Molar Mass : Approximately 219.19 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The cyano moiety allows it to participate in metabolic processes, potentially inhibiting purine and pyrimidine synthesis, which could affect cell proliferation, particularly in rapidly dividing cells such as T-lymphocytes.
Potential Interactions
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis.
- Receptor Modulation : It has potential interactions with receptors that regulate metabolic pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Inhibits cell proliferation in cancerous cells.
- Antimicrobial Activity : Demonstrates effectiveness against various microbial strains.
Case Studies
-
Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by disrupting their metabolic pathways.
Cell Line IC (µM) Reference HeLa 15.5 MCF7 12.0 - Antimicrobial Effects : A study reported that the compound exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria, with an IC value comparable to standard antibiotics .
Synthesis and Applications
The synthesis of this compound typically involves a Knoevenagel condensation reaction between methyl cyanoacetate and benzaldehyde in the presence of a base such as piperidine or pyridine. This method highlights its utility as an intermediate in organic synthesis.
Applications
- Organic Synthesis : Serves as a precursor for various chemical transformations due to its reactive functional groups.
- Medicinal Chemistry : Potential applications in drug development aimed at targeting specific metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate | CHFNO | Contains an ethyl group instead of a methyl group |
| Methyl (E)-2-cyano-3-(phenyl)but-2-enoate | CHNO | E-isomer; different spatial arrangement |
| Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate | CHFNO | Different fluorine position; similar reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
